3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole
Overview
Description
3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C14H8Cl2N2O and its molecular weight is 291.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 290.0013683 g/mol and the complexity rating of the compound is 305. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Toxicity Studies
- Oxadiazole derivatives, including 3,5-bis-(phenyl)-1,2,4-oxadiazole and its chlorinated variants, have been synthesized and evaluated for their antimicrobial activity and toxicity towards brine shrimp (Artemia salina Leach). The characterization of these compounds was based on IR, NMR (1D and 2D), and mass spectral data, indicating their potential application in biological fields (Machado et al., 2005).
Material Science and Chemical Properties
- Oxadiazole and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, diaminoglyoxime was used to synthesize bis(1,2,4-oxadiazoles), 1,2,4-oxadiazolyl-quinazolines, and 1,2,4-oxadiazolyl-benzothiazinones by reacting with various ketones, demonstrating the chemical versatility of oxadiazole structures (Khanmiri et al., 2014).
- New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units were prepared and showed significant solubility in various organic solvents, high thermal stability, and potential for use in thin coatings due to their smooth, pinhole-free surfaces as observed in atomic force microscopy investigations. These polymers also exhibited fluorescence, making them suitable for applications in material sciences (Hamciuc et al., 2005).
Inhibition of Corrosion
- Certain oxadiazole derivatives, such as 3,5-bis(n-pyridyl)-1,3,4-oxadiazole, have demonstrated good corrosion inhibition properties for mild steel in perchloric acid solutions. These findings suggest their potential use in industrial applications where corrosion resistance is crucial (Lebrini et al., 2005).
Biomedical Applications
- A copper(II) complex of 3,5-bis(2'-pyridyl)-1,2,4-oxadiazole has been synthesized and characterized, exhibiting significant activity against human hepatoblastoma HepG2 and colorectal carcinoma HT29 cells. The interaction of this complex with native DNA suggests potential applications in the field of oncology and pharmacology (Terenzi et al., 2010).
Properties
IUPAC Name |
3,5-bis(2-chlorophenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXASRHPBHQAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.